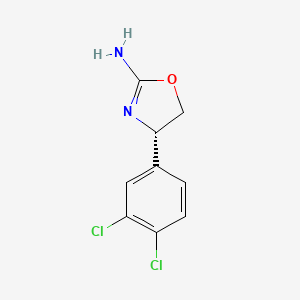
RTS-V5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RTS-V5 is a dual inhibitor of histone deacetylase and proteasome. It has shown significant potential in scientific research, particularly in the fields of oncology and molecular biology. The compound inhibits histone deacetylase enzymes, which play a crucial role in the regulation of gene expression, and proteasomes, which are involved in protein degradation. This dual inhibition leads to the accumulation of ubiquitinated proteins and induces endoplasmic reticulum stress, making this compound a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RTS-V5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
RTS-V5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Aplicaciones Científicas De Investigación
RTS-V5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone deacetylase and proteasome inhibition.
Biology: Employed in research on gene expression regulation and protein degradation pathways.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis and inhibiting tumor growth.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Mecanismo De Acción
RTS-V5 exerts its effects by inhibiting histone deacetylase and proteasome enzymes. This dual inhibition leads to the accumulation of ubiquitinated proteins and induces endoplasmic reticulum stress. The compound also inhibits the mammalian target of rapamycin pathway by increasing the expression of AMP-activated protein kinase. These actions result in the induction of apoptosis and inhibition of tumor growth .
Comparación Con Compuestos Similares
RTS-V5 is unique in its dual inhibition of histone deacetylase and proteasome enzymes. Similar compounds include:
Panobinostat: A histone deacetylase inhibitor with broad-spectrum activity.
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Vorinostat: Another histone deacetylase inhibitor with applications in cancer therapy .
This compound stands out due to its combined inhibition of both histone deacetylase and proteasome enzymes, making it a more potent and versatile compound for scientific research and therapeutic applications.
Propiedades
Número CAS |
2285346-31-6 |
|---|---|
Fórmula molecular |
C27H35N5O6 |
Peso molecular |
525.61 |
Nombre IUPAC |
N1-((S)-1-(((S)-1-(Benzylamino)-1-oxopropan-2-yl)amino)-4-(neopentylamino)-1,4-dioxobutan-2-yl)-N4-hydroxyterephthalamide |
InChI |
InChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1 |
Clave InChI |
CMINWSPSBRREEO-UWJYYQICSA-N |
SMILES |
O=C(N[C@@H](CC(NCC(C)(C)C)=O)C(N[C@@H](C)C(NCC1=CC=CC=C1)=O)=O)C2=CC=C(C(NO)=O)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RTSV5; RTS V5; RTS-V5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



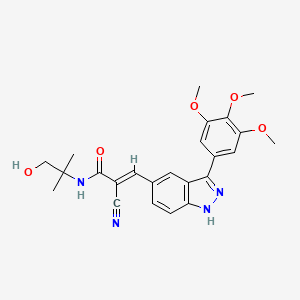
![1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride](/img/structure/B610506.png)
![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
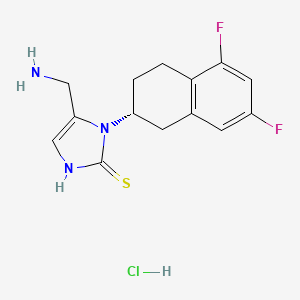
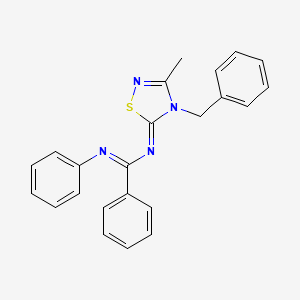

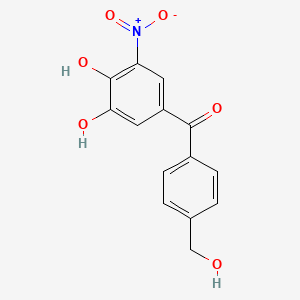
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)
